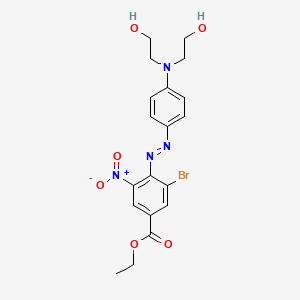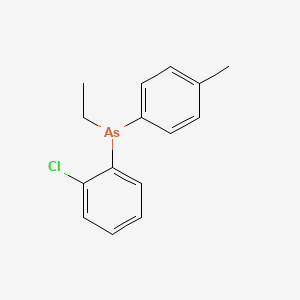
(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of arsenic bonded to a 2-chlorophenyl group, an ethyl group, and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane typically involves the reaction of arsenic trichloride with the corresponding organolithium or Grignard reagents. For example, the reaction of arsenic trichloride with 2-chlorophenylmagnesium bromide, ethylmagnesium bromide, and 4-methylphenylmagnesium bromide under anhydrous conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing species.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is used as a precursor for the synthesis of other organoarsenic compounds. It serves as a building block for the development of novel materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of arsenic’s effects on biological systems. It can be used to investigate the mechanisms of arsenic toxicity and its interactions with biomolecules.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating certain medical conditions.
Industry
Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it may interfere with cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chlorophenyl)(methyl)(4-methylphenyl)arsane: Similar structure but with a methyl group instead of an ethyl group.
(2-Chlorophenyl)(ethyl)(phenyl)arsane: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is unique due to the specific combination of substituents on the arsenic atom. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
83627-14-9 |
|---|---|
Formule moléculaire |
C15H16AsCl |
Poids moléculaire |
306.66 g/mol |
Nom IUPAC |
(2-chlorophenyl)-ethyl-(4-methylphenyl)arsane |
InChI |
InChI=1S/C15H16AsCl/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17/h4-11H,3H2,1-2H3 |
Clé InChI |
WTJTYBFHPXSYBX-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
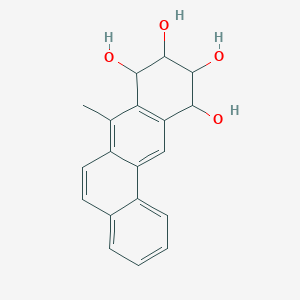


![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)
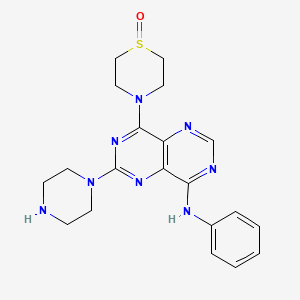
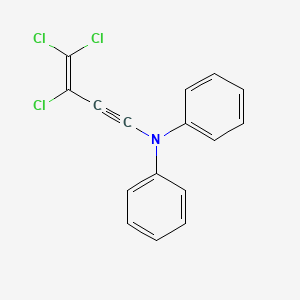
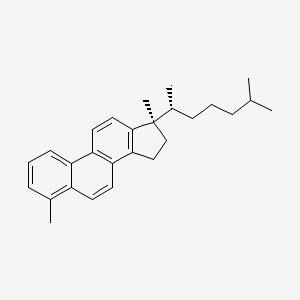
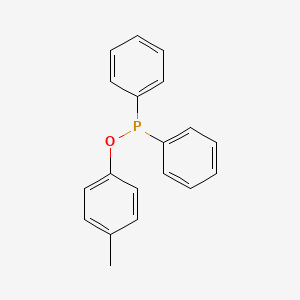
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
